

Chemical structure of 25-Desacetyl Rifampicin-d3

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Compound of Interest

Compound Name: *25-Desacetyl Rifampicin-d3*

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Technical Guide: 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **25-Desacetyl Rifampicin-d3**, a deuterated analog of the primary active metabolite of the front-line anti-tuberculosis drug, Rifampicin. The incorporation of deuterium at the N-methyl position of the piperazinyl imino group offers a valuable tool for pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-deuterated counterpart. This document details the chemical structure, physicochemical properties, proposed synthesis, metabolic pathway, and analytical methodologies for **25-Desacetyl Rifampicin-d3**.

Chemical Structure and Physicochemical Properties

25-Desacetyl Rifampicin-d3 is structurally identical to 25-Desacetyl Rifampicin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group attached to the piperazine ring.

Table 1: Physicochemical Properties of **25-Desacetyl Rifampicin-d3**

Property	Value	Reference
Molecular Formula	C41H53D3N4O11	[1]
Molecular Weight	783.92 g/mol	[1]
Appearance	Reddish Orange Solid	[1]
Solubility	Chloroform, Methanol	[1]
Storage Temperature	-20°C	[1] [2] [3]
Melting Point	>162°C (decomposes)	[1] [2]

Synthesis

A specific, detailed synthesis protocol for **25-Desacetyl Rifampicin-d3** is not readily available in the public domain. However, based on general methods for the deacetylation of rifamycin derivatives, a plausible synthetic route can be proposed. The synthesis would involve the deacetylation of Rifampicin-d3, which itself can be synthesized using deuterated methylamine in the final step of the Rifampicin synthesis.

A general method for the deacetylation of rifamycin derivatives involves alkaline hydrolysis. For instance, a rifamycin derivative can be suspended in methanol, followed by the addition of a sodium hydroxide solution. The reaction is typically allowed to proceed at room temperature, after which it is acidified and the product is extracted.[\[4\]](#)

Metabolism and Biological Activity

Rifampicin is metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin. This biotransformation is primarily catalyzed by the enzyme human arylacetamide deacetylase (AADAC).[\[5\]](#) 25-Desacetyl Rifampicin retains significant antibacterial activity.[\[6\]](#)

Metabolic Pathway

The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin is a single-step deacetylation reaction.



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Metabolic conversion of Rifampicin.

In Vitro Antimicrobial Activity

Studies have shown that 25-Desacetyl Rifampicin exhibits potent antimicrobial activity against various *Mycobacterium tuberculosis* lineages. The minimum inhibitory concentrations (MICs) for Rifampicin and its 25-desacetyl metabolite generally range from 0.03 to 1 μ g/mL.^[7] The bactericidal activity of the 25-desacetyl metabolite is comparable to that of Rifampicin.^[6]

Table 2: In Vitro Activity of Rifampicin and its 25-Desacetyl Metabolite

Compound	Organism	MIC Range (μ g/mL)	Reference
Rifampicin	<i>Mycobacterium tuberculosis</i>	0.03 - 1	[7]
25-Desacetyl Rifampicin	<i>Mycobacterium tuberculosis</i>	0.03 - 1	[7]

Pharmacokinetics

The pharmacokinetic properties of 25-Desacetyl Rifampicin have been investigated, often in conjunction with its parent drug, Rifampicin.

Table 3: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults

Parameter	Rifampicin	25-Desacetyl Rifampicin	Reference
Apparent Clearance (CL/F)	10.3 L/h	95.8 L/h	[8][9]
Time to Maximum Concentration (T _{max})	2.2 h	3.8 h	[10][11]

Experimental Protocols

Quantification of 25-Desacetyl Rifampicin-d3 in Biological Matrices by LC-MS/MS

This protocol is a representative method based on published literature for the analysis of Rifampicin and its metabolites.[12]

Objective: To quantify the concentration of **25-Desacetyl Rifampicin-d3** in plasma samples.

Materials:

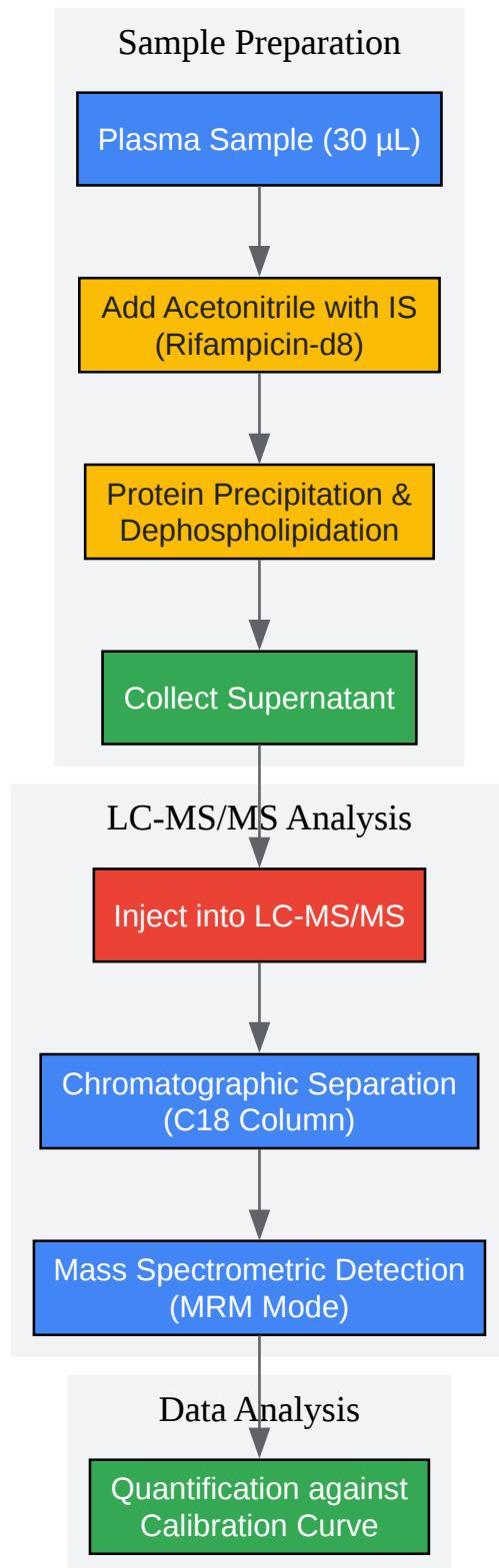
- Plasma samples
- **25-Desacetyl Rifampicin-d3** reference standard
- Rifampicin-d8 (internal standard)
- Acetonitrile (0.1% formic acid)
- Water (10 mM ammonium formate)
- Protein precipitation/dephospholipidation plate
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 column

Procedure:

- Sample Preparation:

- To 30 µL of plasma, add 100 µL of acetonitrile containing 0.1% formic acid and the internal standard (Rifampicin-d8).
- Perform protein precipitation and dephospholipidation using a dedicated plate.
- Collect the supernatant for analysis.
- Chromatographic Conditions:
 - Column: C18 column (e.g., 1.7 µm, 2.1 x 50 mm)
 - Mobile Phase A: 10 mM ammonium formate in water
 - Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
 - Gradient: A suitable gradient to separate the analyte from endogenous components.
 - Flow Rate: As per column specifications.
 - Column Temperature: 40°C
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - MRM Transitions:
 - **25-Desacetyl Rifampicin-d3:** Monitor the appropriate precursor and product ions.
 - Rifampicin-d8 (IS): 831.6 > 799.6 m/z
 - Optimize other mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
- Quantification:
 - Construct a calibration curve using known concentrations of **25-Desacetyl Rifampicin-d3**.

- Determine the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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LC-MS/MS workflow for quantification.

In Vitro Deacetylation Assay using Human Liver Microsomes

This protocol is a representative method based on published literature for assessing the enzymatic conversion of Rifampicin.[\[13\]](#)

Objective: To determine the in vitro metabolism of Rifampicin-d3 to **25-Desacetyl Rifampicin-d3** by human liver microsomes.

Materials:

- Rifampicin-d3
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- LC-MS/MS system for analysis

Procedure:

- Incubation Mixture Preparation:
 - In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Reaction Initiation:

- Initiate the reaction by adding Rifampicin-d3 to the pre-warmed incubation mixture.
- Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 45, 60 minutes).
- Reaction Termination:
 - Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
- Sample Processing:
 - Centrifuge the terminated reaction mixture to precipitate proteins.
 - Collect the supernatant for analysis.
- Analysis:
 - Analyze the supernatant for the presence and quantity of both Rifampicin-d3 and the formed **25-Desacetyl Rifampicin-d3** using a validated LC-MS/MS method as described in section 6.1.
- Data Analysis:
 - Plot the formation of **25-Desacetyl Rifampicin-d3** over time to determine the rate of metabolism.
 - Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.[13]

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